Ethyl 3-oxo-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)butanoate

Description

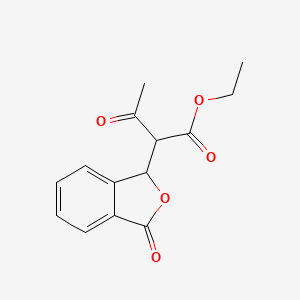

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxo-2-(3-oxo-1H-2-benzofuran-1-yl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-3-18-14(17)11(8(2)15)12-9-6-4-5-7-10(9)13(16)19-12/h4-7,11-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOREYJYDKJBJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1C2=CC=CC=C2C(=O)O1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001206489 | |

| Record name | Ethyl α-acetyl-1,3-dihydro-3-oxo-1-isobenzofuranacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001206489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731773-32-3 | |

| Record name | Ethyl α-acetyl-1,3-dihydro-3-oxo-1-isobenzofuranacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl α-acetyl-1,3-dihydro-3-oxo-1-isobenzofuranacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001206489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)butanoate typically involves multiple steps. One common method starts with the preparation of 1,3-dihydroisobenzofuran, which is then subjected to further reactions to introduce the ethyl ester and ketone functionalities. The reaction conditions often involve the use of acid or base catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide variety of products, depending on the nucleophile used .

Scientific Research Applications

Ethyl 3-oxo-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)butanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of the enzyme and the overall metabolic pathway. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 3-oxo-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)butanoate with structurally and functionally related compounds, emphasizing synthesis, physicochemical properties, and biological activities.

Table 1: Key Properties of this compound and Analogues

*Calculated based on IUPAC nomenclature.

Structural and Functional Comparisons

Core Heterocyclic Systems: The target compound and analogues 18, 19, and the phthalazinone derivative () share a 3-oxo-1,3-dihydroisobenzofuran-1-yl group. However, substituents on the aromatic ring differ significantly:

- 18 and 19 feature diacetate and alkyl (methyl/isopropyl) groups, enhancing steric bulk and lipophilicity .

- The phthalazinone derivative () incorporates a nitrogen-containing heterocycle, which may influence hydrogen-bonding interactions and crystallinity .

Synthetic Routes: Target Compound: Likely synthesized via esterification or nucleophilic substitution, analogous to ’s methodology using ethyl acetate or hexane-ethyl acetate solvent systems. 18 and 19: Synthesized via silica gel chromatography or recrystallization, achieving high yields (78–93%) . Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives () employed multi-step reactions with yields of 60–85%, highlighting the impact of pyrrolidinedione substituents on reaction efficiency .

Physicochemical Properties :

- Melting Points : Compounds 18 and 19 exhibit higher melting points (157–172°C) compared to pyrrolidinedione derivatives (), likely due to stronger intermolecular forces from acetate groups .

- Spectroscopic Data : IR spectra of 18 and 19 show strong carbonyl stretches (νmax ~1758 cm⁻¹ for acetate C=O), consistent with the target compound’s expected ketone and ester C=O vibrations .

Biological Activities: While biological data for the target compound are lacking, ’s pyrrolidinedione derivatives demonstrate notable anthelmintic and cytotoxic activities, suggesting that substitution at the 2-position (e.g., isobenzofuranone vs. pyrrolidinedione) critically modulates bioactivity .

Crystallographic and Computational Insights

- The phthalazinone derivative () was analyzed using Bruker Smart CCD diffraction and SHELXTL software, revealing a dihedral angle of 85.2° between its heterocyclic rings, which may influence packing efficiency and solubility .

- Software such as Olex2, SHELXL, and ORTEP-3 () are critical for resolving bond lengths (e.g., C=O bonds at ~1.21 Å in ) and optimizing molecular geometries during comparative studies .

Biological Activity

Ethyl 3-oxo-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)butanoate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the compound's biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- IUPAC Name : this compound

- Molecular Formula : C13H12O5

- Molecular Weight : 236.23 g/mol

- CAS Number : [insert CAS number if available]

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler organic compounds. The key steps often include:

- Formation of the Dihydroisobenzofuran Moiety : This involves cyclization reactions that create the isobenzofuran structure.

- Functionalization : The introduction of carbonyl groups and ester functionalities through various organic transformations.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives of isobenzofuran have shown promising cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/AKT and ROS generation .

The biological mechanisms underlying the activity of ethyl 3-oxo derivatives often involve:

- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation.

- Inhibition of Tumor Growth : Suppression of tumor cell proliferation and migration.

- Modulation of Signaling Pathways : Inhibition of pathways critical for cancer cell survival.

Case Studies

Several case studies illustrate the biological efficacy of ethyl 3-oxo derivatives:

-

Study on Cytotoxicity :

- A study evaluated the cytotoxic effects of various ethyl 3-oxo compounds on human melanoma cells.

- Results indicated a significant reduction in cell viability with IC50 values in the micromolar range.

-

In Vivo Studies :

- Animal models treated with ethyl 3-oxo derivatives demonstrated reduced tumor sizes compared to control groups.

- Histological analysis revealed increased apoptosis in tumor tissues.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of ethyl 3-oxo derivatives. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against cancer cells |

| Alteration of alkyl chain length | Modulates solubility and bioavailability |

| Variation in carbonyl positioning | Influences interaction with biological targets |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-oxo-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)butanoate, and how is the product characterized?

- Answer : The compound is typically synthesized via condensation reactions. For example, analogous structures are prepared by reacting ethyl 3-oxobutanoate derivatives with aromatic amines or hydrazines under controlled conditions . Post-synthesis, characterization relies on X-ray crystallography to confirm molecular geometry and intramolecular interactions (e.g., hydrogen bonding stabilizing pyrazolone rings) . Complementary techniques like NMR and IR spectroscopy validate functional groups and tautomeric forms, while elemental analysis ensures purity.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is pivotal for resolving bond lengths, angles, and hydrogen-bonding networks (e.g., N–H···O interactions in pyrazolone systems) . Software suites like SHELXL (for refinement) and WinGX (for data integration) are essential for crystallographic analysis . NMR spectroscopy (1H/13C) identifies proton environments and coupling patterns, while IR confirms carbonyl (C=O) and ester (C–O) stretching frequencies .

Q. How are hydrogen-bonding networks analyzed in this compound, and what tools are used?

- Answer : Hydrogen-bonding patterns are evaluated using graph set analysis, which categorizes interactions (e.g., intramolecular vs. intermolecular) and identifies supramolecular motifs . Software like Mercury or PLATON visualizes these networks, while SHELXL refines hydrogen atom positions in crystallographic models .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for tautomeric forms of this compound?

- Answer : Tautomerism (e.g., keto-enol equilibria) may lead to discrepancies. To resolve this:

- Step 1 : Use low-temperature SC-XRD to "freeze" the dominant tautomer in the solid state .

- Step 2 : Compare NMR data in solution (DMSO-d6 or CDCl3) with computed chemical shifts from DFT models (e.g., Gaussian or ORCA) .

- Step 3 : Validate using variable-temperature NMR to observe tautomeric shifts dynamically .

Q. What strategies optimize the synthetic yield of this compound when scaling reactions?

- Answer : Key considerations include:

- Catalyst Selection : Lewis acids (e.g., ZnCl2) may accelerate condensation reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Reaction Monitoring : Use in situ IR or HPLC to track intermediate formation and adjust stoichiometry .

- Crystallization Control : Slow evaporation from ethanol/water mixtures improves crystal quality for XRD .

Q. How can computational chemistry aid in predicting the conformational stability of this compound?

- Answer :

- Conformational Analysis : Molecular mechanics (MMFF94) or DFT (B3LYP/6-31G*) calculations model ring puckering and substituent orientations .

- Hydrogen-Bond Energy : Compute interaction energies using AIM (Atoms in Molecules) theory to prioritize stable tautomers .

- Docking Studies : Predict binding affinity in supramolecular or biological systems using AutoDock Vina .

Q. What are best practices for refining crystallographic data of this compound when twinning or disorder is present?

- Answer :

- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains and refine scale factors .

- Disorder : Apply PART/SUMP restraints for split positions and validate using residual density maps .

- Validation Tools : CheckR or PLATON’s ADDSYM ensures space group correctness .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.